

spectroscopic data for butyl isothiocyanate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isothiocyanate*

Cat. No.: B146151

[Get Quote](#)

A comprehensive analysis of the spectroscopic data for **butyl isothiocyanate** is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of Butyl Isothiocyanate

The following tables summarize the key spectroscopic data for **n-butyl isothiocyanate** ($\text{CH}_3(\text{CH}_2)_3\text{NCS}$).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.5	Triplet	~6.5	- $\text{CH}_2\text{-NCS}$
~1.7	Sextet	~7.0	- $\text{CH}_2\text{-CH}_2\text{-NCS}$
~1.4	Sextet	~7.5	$\text{CH}_3\text{-CH}_2\text{-}$
~0.9	Triplet	~7.3	$\text{CH}_3\text{-}$

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data[1][2]

Chemical Shift (δ) ppm	Assignment
~129	-N=C=S
~47	-CH ₂ -NCS
~32	-CH ₂ -CH ₂ -NCS
~20	CH ₃ -CH ₂ -
~13	CH ₃ -

Note: The isothiocyanate carbon signal can sometimes be broad or difficult to observe due to the quadrupolar relaxation of the adjacent nitrogen atom.[3][4]

Infrared (IR) Spectroscopy[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretch (asymmetric, CH ₃)
~2930	Strong	C-H stretch (asymmetric, CH ₂)
~2870	Strong	C-H stretch (symmetric, CH ₃)
~2085	Very Strong, Broad	-N=C=S stretch (asymmetric)
~1465	Medium	C-H bend (CH ₂)
~1380	Medium	C-H bend (CH ₃)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
115	[M] ⁺	Molecular Ion
72	High	[CH ₂ NCS] ⁺
59	Medium	[NCSH] ⁺
57	High	[C ₄ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺

Note: Alkyl isothiocyanates are known to exhibit a characteristic fragment ion at m/z 72, corresponding to [CH₂NCS]⁺.^[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of liquid **butyl isothiocyanate** is accurately weighed and transferred into a clean, dry vial.^{[6][7][8]}
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).^{[7][9]}
- An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.^{[8][9]}
- The solution is thoroughly mixed to ensure homogeneity and then filtered through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.^[6]
- The NMR tube is capped and the exterior is cleaned with a lint-free wipe before insertion into the spectrometer.^[7]

Data Acquisition:

- The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.
- The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.^[7]
- The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.
^[7]
- For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a higher number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.^{[6][8]}

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

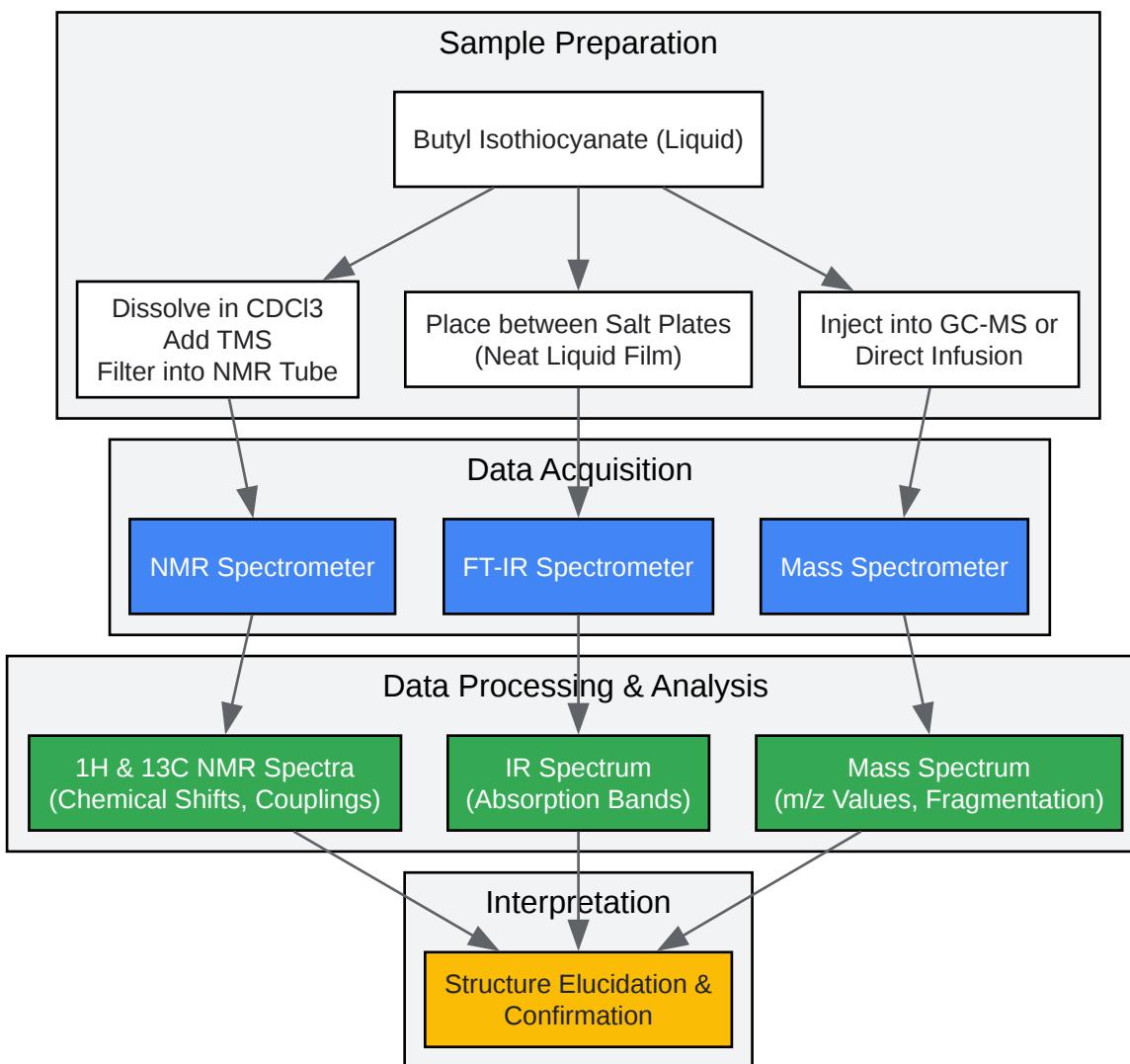
- A drop of pure **butyl isothiocyanate** is placed directly onto the surface of a salt plate (e.g., NaCl or KBr).^[10]
- A second salt plate is carefully placed on top to create a thin liquid film, ensuring no air bubbles are trapped.^[10]
- The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer.^[10]

Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The sample is placed in the instrument's beam path.
- The IR spectrum is recorded over the desired range, typically 4000-400 cm^{-1} .^[11] The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule.^[12]

Mass Spectrometry (MS)

Sample Introduction and Ionization:


- A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation from any impurities. [\[13\]](#)[\[14\]](#)
- For electron ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).[\[14\]](#)[\[15\]](#) This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).[\[14\]](#)

Mass Analysis and Detection:

- The molecular ion and any fragment ions formed are accelerated by an electric field into a mass analyzer.[\[13\]](#)[\[14\]](#)
- The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge (m/z) ratio.[\[13\]](#)[\[14\]](#)
- A detector records the abundance of ions at each m/z value, generating the mass spectrum. [\[15\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl isothiocyanate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl isothiocyanate(592-82-5) ^{13}C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. webassign.net [webassign.net]
- 11. Experimental Design [web.mit.edu]
- 12. amherst.edu [amherst.edu]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [spectroscopic data for butyl isothiocyanate (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146151#spectroscopic-data-for-butyl-isothiocyanate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com